molecular formula C11H16N6O2 B12726819 Carbocyclic-3'-amino-ara-adenosine CAS No. 61914-36-1

Carbocyclic-3'-amino-ara-adenosine

Cat. No.: B12726819
CAS No.: 61914-36-1
M. Wt: 264.28 g/mol
InChI Key: WYMIIYMQKKFLES-JXOAFFINSA-N
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Description

Carbocyclic-3’-amino-ara-adenosine is a synthetic nucleoside analogue that has garnered significant attention due to its potential therapeutic applications. This compound is structurally similar to naturally occurring nucleosides but features a carbocyclic ring instead of the typical ribose or deoxyribose sugar. This modification enhances its stability and resistance to enzymatic degradation, making it a promising candidate for antiviral and anticancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbocyclic-3’-amino-ara-adenosine typically involves the construction of the carbocyclic ring followed by the attachment of the adenine base. One common method includes the use of Dieckmann condensation to form the carbocyclic ring, followed by Mitsunobu coupling to attach the adenine base . The reaction conditions often involve the use of sodium hydride in dimethyl sulfoxide (DMSO) as a solvent, which facilitates the deprotonation and acylation processes .

Industrial Production Methods: Industrial production of carbocyclic-3’-amino-ara-adenosine may involve scalable processes such as the use of activated sodium hydride in DMSO for high-yielding reactions. The process is designed to be environmentally benign and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Carbocyclic-3’-amino-ara-adenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of carbocyclic-3’-amino-ara-adenosine, which may exhibit enhanced antiviral or anticancer activities .

Scientific Research Applications

Carbocyclic-3’-amino-ara-adenosine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Carbocyclic-3’-amino-ara-adenosine stands out due to its enhanced stability and resistance to enzymatic degradation compared to other nucleoside analogues. This makes it a more effective and durable therapeutic agent .

Properties

CAS No.

61914-36-1

Molecular Formula

C11H16N6O2

Molecular Weight

264.28 g/mol

IUPAC Name

(1S,2R,3S,5R)-2-amino-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C11H16N6O2/c12-7-5(2-18)1-6(9(7)19)17-4-16-8-10(13)14-3-15-11(8)17/h3-7,9,18-19H,1-2,12H2,(H2,13,14,15)/t5-,6-,7-,9-/m1/s1

InChI Key

WYMIIYMQKKFLES-JXOAFFINSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)N)CO

Canonical SMILES

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)N)CO

Origin of Product

United States

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